

Spectroscopic Profile of 2-Iodo-5-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: **2-Iodo-5-nitropyridine**

Cat. No.: **B186300**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key organic intermediate, **2-Iodo-5-nitropyridine**. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities in the pharmaceutical and chemical industries.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Iodo-5-nitropyridine**. Due to the limited availability of experimentally derived public data, predicted values from standard spectroscopic databases and software are provided for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
8.98	d	H-6
8.45	dd	H-4
7.85	d	H-3

Predicted using standard NMR prediction software. Actual experimental values may vary.

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
152.1	C-6
146.5	C-5
141.2	C-4
124.9	C-3
118.8	C-2

Predicted using standard NMR prediction software. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Characteristic IR absorption bands for **2-Iodo-5-nitropyridine** are expected in the following regions:

Wavenumber (cm ⁻¹)	Functional Group
1570 - 1490	N-O asymmetric stretching (nitro group)
1390 - 1300	N-O symmetric stretching (nitro group)
~1600	C=C stretching (aromatic ring)
~1100	C-I stretching
850 - 550	C-Cl stretching (for comparison with related halo-pyridines)

Mass Spectrometry (MS)

m/z	Interpretation
250	$[M]^+$ (Molecular Ion)
204	$[M - NO_2]^+$
123	$[M - I]^+$
77	$[C_5H_3N]^+$

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **2-Iodo-5-nitropyridine** would be dissolved in a suitable deuterated solvent, such as deuterated chloroform ($CDCl_3$) or dimethyl sulfoxide ($DMSO-d_6$), containing a small amount of tetramethylsilane (TMS) as an internal standard. The 1H and ^{13}C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

IR Spectroscopy

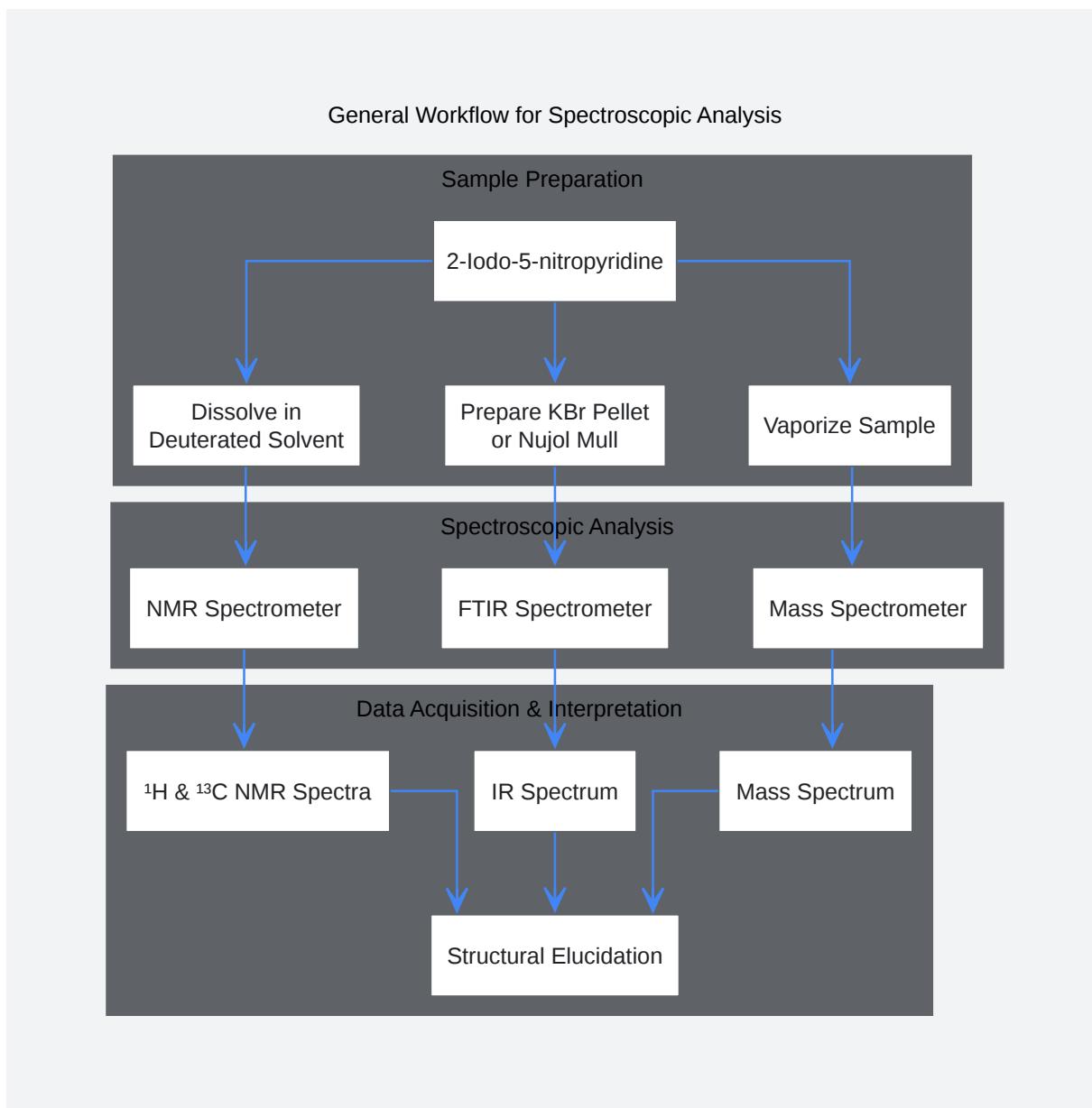
The IR spectrum of solid **2-Iodo-5-nitropyridine** can be obtained using the KBr pellet method or as a Nujol mull. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For the Nujol mull, the sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Iodo-5-nitropyridine**.



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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

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